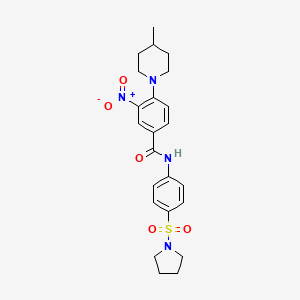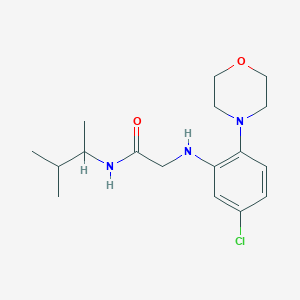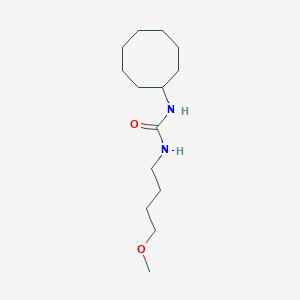
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide, also known as MPSPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The exact mechanism of action of 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide is not fully understood, but it is thought to act by binding to specific receptors in the nervous system. This binding can lead to the modulation of neurotransmitter release and the regulation of ion channels, which can have a range of effects on neuronal function.
Biochemical and Physiological Effects:
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of certain enzymes. These effects can have a range of implications for neuronal function, including the regulation of synaptic plasticity and the modulation of neuronal excitability.
実験室実験の利点と制限
One of the main advantages of using 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide in lab experiments is its ability to modulate neurotransmitter release and regulate ion channels, making it a valuable tool for studying neuronal function. However, there are also some limitations to using 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide, including the development of more specific and potent analogs, the investigation of its effects on specific neuronal pathways, and the exploration of its potential therapeutic applications in the treatment of neurological disorders.
In conclusion, 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide is a valuable tool for scientific research, with a range of biochemical and physiological effects that make it a valuable tool for studying neuronal function. While there are some limitations to its use, there are also many potential future directions for research on this compound, making it an exciting area of study for researchers in a variety of fields.
合成法
The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with 4-aminomethylpiperidine, followed by the reaction of the resulting intermediate with pyrrolidine and sulfonyl chloride. The final step involves the reaction of the resulting compound with 4-methylpiperidine to yield 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide.
科学的研究の応用
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a range of effects on the nervous system, including the modulation of neurotransmitter release and the regulation of ion channels.
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-17-10-14-25(15-11-17)21-9-4-18(16-22(21)27(29)30)23(28)24-19-5-7-20(8-6-19)33(31,32)26-12-2-3-13-26/h4-9,16-17H,2-3,10-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUQYJCIUMHOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)

![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)


![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)

![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)